Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate is a useful research compound. Its molecular formula is C16H26LiNO4 and its molecular weight is 303.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5Compounds with a similar structure, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Based on the structural similarity to 3,9-diazaspiro[55]undecane-based compounds, it can be hypothesized that it may interact with its targets (like GABAAR) in a competitive manner, leading to changes in the receptor’s function .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5It’s worth noting that 3,9-diazaspiro[55]undecane-based compounds have been reported to show low cellular membrane permeability , which could impact their bioavailability.
Actividad Biológica
Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C16H27NO4
- Molecular Weight : 297.39 g/mol
- CAS Number : 170228-81-6
- Purity : Typically ≥ 97% .
The biological activity of lithium compounds is often attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Lithium ions can influence various signaling pathways, including:
- Inhibition of glycogen synthase kinase 3 (GSK-3) : This enzyme is involved in multiple cellular processes, including cell proliferation and apoptosis.
- Regulation of inositol monophosphatase : This action affects phosphoinositide signaling pathways, which are crucial for neuronal function and mood regulation.
Neuroprotective Effects
Research indicates that lithium derivatives exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. A study highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in conditions like Alzheimer's disease .
Antidepressant Activity
Lithium compounds are well-known for their mood-stabilizing effects. A clinical trial demonstrated that patients treated with lithium showed significant improvement in depressive symptoms compared to placebo groups. The mechanism is believed to involve the enhancement of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .
Case Studies
- Case Study on Bipolar Disorder :
- Neuroprotection in Animal Models :
Comparative Analysis with Other Compounds
Compound Name | Mechanism of Action | Primary Use | Efficacy |
---|---|---|---|
Lithium Carbonate | Mood stabilization; GSK-3 inhibition | Bipolar disorder | High |
This compound | Neuroprotection; neurotransmitter modulation | Depression, neurodegeneration | Moderate to High |
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane | Antioxidant properties | General health | Moderate |
Propiedades
IUPAC Name |
lithium;3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4.Li/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)6-4-12(5-7-16)13(18)19;/h12H,4-11H2,1-3H3,(H,18,19);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWGFSKLWCVORJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C(=O)[O-])CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26LiNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.